1-Decanol, 10-bromo-, acetate
Overview
Description
1-Decanol, 10-bromo-, acetate, also known as 10-bromo-1-decanol acetate, is a chemical compound with the molecular formula C12H23BrO2. It is a colorless to pale yellow liquid with a sweet odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Decanol, 10-bromo-, acetate can be synthesized through a multi-step process involving the bromination of 1-decanol followed by acetylation. One common method involves the following steps:
Bromination: 1-Decanol is reacted with hydrobromic acid (HBr) to form 10-bromo-1-decanol.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-Decanol, 10-bromo-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Hydrolysis: The acetate group can be hydrolyzed to form 10-bromo-1-decanol.
Oxidation: The compound can be oxidized to form 10-bromodecanoic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Chromic acid (H2CrO4) or potassium permanganate (KMnO4) in acidic medium.
Major Products Formed
Substitution: Various substituted decanol derivatives.
Hydrolysis: 10-bromo-1-decanol.
Oxidation: 10-bromodecanoic acid.
Scientific Research Applications
1-Decanol, 10-bromo-, acetate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the development of new drugs and active pharmaceutical ingredients.
Agrochemicals: Utilized in the synthesis of pesticides and herbicides.
Material Science: Used in the preparation of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 1-decanol, 10-bromo-, acetate involves its reactivity due to the presence of the bromine and acetate groups. The bromine atom is highly reactive and can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These reactions enable the compound to act as an intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-1-decanol: Similar structure but lacks the acetate group.
10-Bromodecanoic acid: Similar structure but has a carboxylic acid group instead of the acetate group.
1-Decanol, 10-bromo-, acetate: Unique due to the presence of both bromine and acetate groups, making it versatile in chemical reactions
Uniqueness
This compound is unique due to its dual functional groups, which provide a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
IUPAC Name |
acetic acid;10-bromodecan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BrO.C2H4O2/c11-9-7-5-3-1-2-4-6-8-10-12;1-2(3)4/h12H,1-10H2;1H3,(H,3,4) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYVQOLOBADBCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCCBr)CCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80784831 | |
Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33925-77-8 | |
Record name | Acetic acid--10-bromodecan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80784831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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